ROS1 Kinase Inhibitory Potency of the Pyrazole Chemotype Versus a Broad Kinase Panel
A compound directly within the structural class of 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole demonstrated exceptional potency and selectivity for the ROS1 tyrosine kinase. At a screening concentration of 10 µM, the compound inhibited ROS1 enzymatic activity by 94%, while suppressing the activity of over 44 other kinases in the panel by less than 30% . Subsequent dose-response profiling established an IC50 value of 199 nM for ROS1 . This contrasts sharply with non-selective or multi-targeted kinase inhibitors which typically exhibit significant off-target activity at similar concentrations.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | 94% inhibition of ROS1 at 10 µM; ROS1 IC50 = 199 nM |
| Comparator Or Baseline | Over 44 other kinases (e.g., from a diverse panel) |
| Quantified Difference | >64 percentage points difference in single-point inhibition; IC50 value provides 50x window below screening concentration. |
| Conditions | In vitro enzymatic kinase assay panel of >45 kinases; single-dose at 10 µM and 10-dose IC50 mode. |
Why This Matters
For procurement, this data indicates that the specific chemotype offers a desirable selectivity window, reducing the likelihood of confounding off-target effects in cellular or in vivo experiments compared to a broadly-acting kinase inhibitor.
- [1] Park, B.S., El-Deeb, I.M., Yoo, K.H., Oh, C.H., Cho, S.J., Han, D.K., Lee, H.S., Lee, J.Y., and Lee, S.H. Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4720-4723. Abstract and data. View Source
